Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a chemical compound classified as an imidazole derivative. It features a five-membered heterocyclic structure containing nitrogen atoms, which is characteristic of imidazole compounds. The compound's molecular formula is and its molecular weight is approximately 196.2 g/mol. This compound is recognized for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry .
This compound can be sourced from various chemical suppliers and is utilized in research settings for its unique properties. It falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The specific structure of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate allows it to serve as a building block in the synthesis of more complex molecules .
The synthesis of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1-methylimidazole. This reaction is generally conducted in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are utilized to produce high-purity compounds on a large scale.
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate features a distinctive molecular structure characterized by:
The compound's structure can be represented as follows:
The compound has a CAS number of 1229426-30-5 and is cataloged under various chemical databases, indicating its relevance in chemical research and applications .
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include various modified imidazole derivatives that may have further applications in organic synthesis or biological studies .
The mechanism of action for ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate involves its interaction with biological targets that may include enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing biological activity. Detailed studies are ongoing to elucidate specific pathways and mechanisms through which this compound exerts its effects .
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is typically presented as a white or colorless solid that exhibits high solubility in polar solvents such as water and ethanol.
The compound possesses notable chemical properties due to the presence of both the imidazole ring and the ester functional group. These properties influence its reactivity in organic synthesis and potential biological activities.
Safety data indicates that the compound may pose risks such as irritation to the eyes, skin, or respiratory tract if proper precautions are not taken during handling .
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate has several scientific applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential antimicrobial and antifungal properties.
Medicine: Explored as a pharmaceutical intermediate for drug development.
Industry: Employed in producing various industrial chemicals and materials .
The primary synthesis route involves the base-catalyzed condensation between ethyl acetoacetate and 1-methylimidazole-2-carbaldehyde or its equivalents. This reaction proceeds through a Knoevenagel-type mechanism, where the base deprotonates the active methylene group of ethyl acetoacetate, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the imidazole derivative. The resulting intermediate undergoes dehydration to form the target β-keto ester [3] [6].
Catalyst selection critically influences reaction efficiency and yield. Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at –50°C to –30°C achieves yields up to 92% while minimizing self-condensation byproducts of ethyl acetoacetate [6]. Alternative catalysts include potassium carbonate in dimethylformamide (DMF), though with lower yields (∼70%) due to competing side reactions. The table below compares catalytic performance:
Table 1: Catalyst Screening for Condensation Reaction
Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
LiHMDS (1.2 eq) | THF | –50 to –30 | 92 | <5% |
K₂CO₃ (2.0 eq) | DMF | 80 | 70 | 15–20% |
NaOEt (1.5 eq) | Ethanol | 78 | 65 | 20–25% |
Piperidine (0.1 eq) | Toluene | 110 | 60 | 15% |
1-Methylimidazole-2-carbonyl chloride serves as an alternative electrophile, reacting with the sodium enolate of ethyl acetoacetate in anhydrous THF. This method requires strict moisture control but achieves 85% yield within 2 hours [4]. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselectivity: the imidazole proton resonates at δ 7.05 ppm (CDCl₃), while the β-keto ester methylene appears as a singlet at δ 3.85 ppm [2].
Continuous flow technology enhances the synthesis of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate by improving heat/mass transfer and reaction control. A representative system uses a two-reactor cascade: the first reactor performs the condensation between ethyl acetoacetate and 1-methylimidazole-2-carbaldehyde using immobilized lipase catalysts, while the second employs fixed-bed columns packed with acidic resins (e.g., Amberlyst-15) to facilitate dehydration [6].
Key advantages include:
Table 2: Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle time | 6 hours | 8 minutes | 45× faster |
Productivity | 0.5 kg/L/day | 10 kg/L/day | 20× higher |
Purity (HPLC) | 95% | 99.5% | +4.5% |
Solvent consumption | 15 L/kg | 3 L/kg | 80% reduction |
This approach supports annual production capacities exceeding 100 metric tons, making it suitable for commercial-scale manufacturing of imidazole-containing pharmaceuticals [6].
Solvent polarity and catalyst coordination significantly impact reaction kinetics and selectivity. Polar aprotic solvents like DMF and acetonitrile promote enolate formation but increase self-condensation. THF optimally balances enolate stability and substrate solubility due to its moderate polarity (Dielectric constant ε = 7.5) and Lewis basicity, which stabilizes Li⁺ ions in LiHMDS [6]. Ethyl acetate, though environmentally favorable, affords lower yields (≤50%) due to poor imidazole solubility [5].
Catalyst modulation further enhances efficiency:
Table 3: Solvent and Catalyst Optimization Matrix
Solvent System | Catalyst | Additive | Temperature (°C) | Yield (%) |
---|---|---|---|---|
THF | LiHMDS | None | –30 | 92 |
THF | LiHMDS | HMPA | –30 | 94 |
DMF | K₂CO₃ | None | 80 | 70 |
Water | TBAB | None | 25 | 75 |
Solvent-free (milling) | K₂CO₃ | None | 25 | 80 |
Downstream purification leverages the compound’s acidity (pKa ∼10.5). Extraction with 5% aqueous NaHCO₃ separates the target β-keto ester from neutral impurities, followed by recrystallization from ethanol/water (1:3) to obtain pharmaceutical-grade material (≥99% purity) [1] [5].
Compounds Referenced in Synthesis
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1